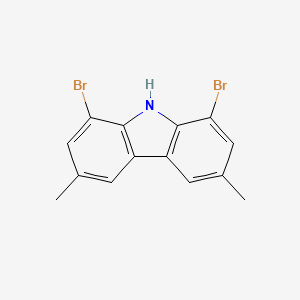

1,8-Dibromo-3,6-dimethyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Advanced Functional Materials Research

The carbazole scaffold is a tricyclic aromatic heterocycle that has become ubiquitous in the design of high-performance organic electronic materials. oled-intermediates.com Its significance stems from a unique combination of inherent chemical and photophysical properties. The nitrogen atom in the pyrrole (B145914) ring imparts a strong electron-donating character, making carbazole an excellent hole-transporting moiety. epstem.net This property is fundamental for the efficient operation of multilayered devices like OLEDs, where balanced charge injection and transport are paramount. oled-intermediates.com

Beyond its electronic attributes, the carbazole unit offers high thermal and electrochemical stability, which contributes to the operational lifetime and durability of organic electronic devices. epstem.net The rigid, planar structure of the carbazole core provides a well-defined π-conjugated system that can be readily extended through chemical functionalization. Researchers can easily modify the carbazole ring at several positions (most commonly N-9, C-3, C-6, C-2, and C-7), allowing for precise control over the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, solubility, and solid-state packing. nih.gov This synthetic versatility enables the rational design of materials with tailored optical and electronic properties, such as specific emission colors, high photoluminescence quantum yields, and optimized charge mobility. nih.gov

The adaptability of the carbazole scaffold has led to its use in a wide array of roles within organic electronics, including:

Hole-Transporting Layers (HTLs): Leveraging its high hole mobility and stability.

Emitting Layers (EMLs): As fluorescent or phosphorescent emitters, particularly for blue light. researchgate.net

Host Materials: For phosphorescent and thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs. nih.gov

Monomers for Conjugated Polymers: Forming the backbone of polymers used in OPVs and OFETs. lew.ro

The Role of Halogenated and Alkylated Carbazole Derivatives in Contemporary Chemistry

The functionalization of the carbazole core with halogen and alkyl groups is a powerful strategy for modulating its intrinsic properties and enabling the synthesis of more complex molecular architectures. Halogenation, particularly bromination or iodination, is a critical synthetic step that introduces reactive sites onto the carbazole ring. nih.gov The carbon-halogen bonds can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, Buchwald-Hartwig, and Ullmann reactions. epstem.netlew.ro This allows for the covalent linking of carbazole units to other aromatic or functional groups, creating dimers, oligomers, dendrimers, and polymers with extended π-conjugation and tailored electronic characteristics. lew.ro For instance, 3,6-dibromocarbazole (B31536) is a common intermediate used to synthesize linear polymers with the carbazole unit in the main chain. epstem.netmdpi.com

Alkylation serves several important functions in the design of carbazole-based materials. Attaching alkyl chains (e.g., octyl, 2-ethylhexyl) to the nitrogen atom (9-position) is a widely used technique to improve the solubility of carbazole derivatives in common organic solvents. epstem.net This enhanced solubility is crucial for the fabrication of devices via solution-processing techniques like spin-coating and inkjet printing, which are often more cost-effective than vacuum deposition methods. researchgate.net Furthermore, alkyl groups can influence the morphology of thin films by disrupting intermolecular packing (crystallinity), which can be beneficial for achieving amorphous films with uniform properties. nih.gov When placed on the carbon skeleton of the carbazole, alkyl groups like methyl can also act as weak electron-donating groups, subtly modifying the HOMO/LUMO energy levels of the molecule. frontiersin.org

The interplay between halogenation and alkylation provides chemists with a versatile toolkit to create a vast library of carbazole derivatives with precisely engineered properties for advanced material applications.

Specific Research Context and Potential of 1,8-Dibromo-3,6-dimethyl-9H-carbazole

The compound this compound represents a unique convergence of the functionalization strategies discussed above, suggesting a specific and promising research potential. The substitution pattern of this molecule is distinct from the more commonly studied 3,6- and 2,7-disubstituted isomers and implies a focus on controlling the steric and electronic environment of the carbazole core.

The bromine atoms at the 1- and 8-positions are of particular significance. Due to their proximity to the fused benzene (B151609) rings and the N-H group, these substituents are expected to introduce significant steric hindrance. This steric crowding can force a twist in molecules or polymers derived from this monomer, a strategy intentionally used in designing host materials for OLEDs. frontiersin.org A twisted geometry can disrupt π-π stacking, which helps to prevent aggregation-caused quenching (ACQ) of luminescence and can raise the triplet energy (ET) of the material. A high triplet energy is a critical requirement for host materials used in blue phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant to the host. Research on 1,3,6,8-tetramethyl-carbazole has shown that methyl groups at the 1 and 8 positions enhance steric hindrance, leading to the development of highly efficient TADF emitters. frontiersin.org The larger van der Waals radius of bromine compared to a methyl group suggests that 1,8-dibromo substitution would induce an even more pronounced steric effect.

The methyl groups at the 3- and 6-positions serve two primary roles. As electron-donating groups, they increase the electron density of the carbazole core, which typically raises the HOMO energy level. This electronic modification can be used to tune the charge injection properties and the optical bandgap of the resulting material. Secondly, these alkyl groups contribute to improved solubility in organic solvents, facilitating material purification and device fabrication via solution processing. semanticscholar.org

Therefore, this compound is a promising building block or intermediate for several advanced applications:

High Triplet Energy Host Materials: For blue PhOLEDs and TADF-OLEDs, where the 1,8-dibromo substitution pattern could be leveraged to create twisted, high-ET host molecules through subsequent cross-coupling reactions.

Monomers for Non-planar Conjugated Polymers: The steric hindrance from the 1,8-positions could lead to polymers with a zigzag or twisted backbone, suppressing interchain interactions and preserving high luminescence efficiency in the solid state. mdpi.com

Advanced Intermediates: The two bromine atoms serve as reactive handles for the synthesis of complex, non-coplanar carbazole derivatives for fundamental studies on structure-property relationships in organic semiconductors. mdpi.com

The combination of steric control via 1,8-dihalogenation and electronic/solubility tuning via 3,6-dialkylation positions this molecule as a highly specialized precursor for next-generation organic electronic materials.

Data on Substituted Carbazole Properties

To illustrate the effect of substitution on the carbazole core, the following table summarizes key properties of polymers derived from different carbazole linkage isomers.

| Property | Poly(3,6-carbazole) | Poly(2,7-carbazole) | Poly(1,8-carbazole) |

| Connectivity | Linear, planar conjugation path | Linear, planar conjugation path | Zigzag, less planar conjugation path |

| Typical HOMO Level | ~ -5.4 eV | ~ -5.6 eV | ~ -5.2 to -5.4 eV |

| Typical LUMO Level | ~ -2.1 eV | ~ -2.4 eV | ~ -2.2 to -2.3 eV |

| Optical Band Gap (Eg) | ~ 3.3 eV | ~ 3.2 eV | ~ 2.9 to 3.1 eV |

| Key Features | Stable oxidized state, good for electrochemical applications. | High fluorescence efficiency, used in blue-light emitting polymers. | Zigzag conformation suppresses aggregation, potential for stable blue emission. mdpi.comresearchgate.net |

Note: The values presented are generalized from literature for N-alkylated polymer derivatives and can vary significantly based on specific side chains and comonomers used in the polymer structure. The data for Poly(1,8-carbazole) is based on copolymers as described in the literature. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

549494-70-4 |

|---|---|

Molecular Formula |

C14H11Br2N |

Molecular Weight |

353.05 g/mol |

IUPAC Name |

1,8-dibromo-3,6-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |

InChI Key |

CZVJRHMKDPDECE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Dibromo 3,6 Dimethyl 9h Carbazole and Key Precursors

Regioselective Halogenation Strategies for Carbazole (B46965) Derivatives

The introduction of bromine atoms at specific positions on the carbazole ring is a critical step in the synthesis of the target compound. This requires carefully controlled reaction conditions to ensure the desired isomeric purity.

Bromination Protocols for Dibromocarbazole Isomers

The bromination of carbazole and its derivatives can yield a variety of dibrominated isomers. The positions of bromination are influenced by the electronic properties of the carbazole nucleus and the reaction conditions employed. Electrophilic aromatic substitution is a common method for introducing bromine atoms onto the carbazole ring. nih.gov Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose. rsc.orgmdpi.comrsc.org The choice of solvent and temperature can significantly impact the regioselectivity of the bromination reaction. nih.govresearchgate.net For instance, the use of dimethyl sulfoxide (B87167) (DMSO) in conjunction with hydrobromic acid (HBr) has been reported as a mild and selective method for the bromination of carbazole and its derivatives. researchgate.net

| Brominating Agent | Solvent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0 °C to room temperature | Can lead to a mixture of isomers depending on stoichiometry. | mdpi.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C | Temperature control is crucial for selectivity. | nih.gov |

| DMSO/HBr | Not specified | Mild conditions | Offers high yields and selectivity. | researchgate.net |

Controlled Introduction of Bromine Atoms at 1,8-Positions

Achieving specific bromination at the 1 and 8 positions of the carbazole core is essential for the synthesis of the target molecule. rsc.org This level of control often requires the presence of directing groups or the use of specific synthetic strategies. The introduction of bulky substituents at other positions can sterically hinder bromination at those sites, thereby favoring the 1 and 8 positions. Furthermore, the electronic nature of existing substituents on the carbazole ring can influence the regioselectivity of subsequent bromination reactions. rsc.org For instance, the presence of certain functional groups can deactivate some positions towards electrophilic attack while activating others. Stille-type coupling reactions have been utilized in the preparation of 1,8-disubstituted carbazoles, starting from the corresponding 1,8-dibromocarbazole precursor. nih.gov

Alkylation and N-Functionalization Approaches

Modification of the carbazole core through alkylation and N-functionalization is a key strategy to tune the electronic and physical properties of the resulting compounds.

Directed Methylation of the Carbazole Core

The introduction of methyl groups at the 3 and 6 positions of the carbazole ring is a crucial step in the synthesis of 1,8-dibromo-3,6-dimethyl-9H-carbazole. One approach involves starting with a pre-methylated precursor, such as 3,6-dimethyl-9H-carbazole, and then performing the regioselective bromination. Alternatively, methylation can be carried out on a pre-brominated carbazole scaffold. A common synthetic route involves the Ullmann coupling of 2-bromo-4-methylaniline, followed by a Tauber carbazole synthesis to form the 3,6-dimethyl-9H-carbazole core. google.com This intermediate can then be subjected to bromination.

N-Substitution for Modulating Reactivity and Properties

The nitrogen atom of the carbazole ring can be functionalized with various groups to modulate the molecule's reactivity, solubility, and electronic properties. nih.govmdpi.com N-alkylation is a common modification, often achieved by reacting the carbazole with an alkyl halide in the presence of a base. nih.govresearchgate.netresearchgate.net This substitution can influence the electronic distribution within the carbazole ring system, which in turn can affect the regioselectivity of subsequent reactions like bromination. nih.gov The choice of the N-substituent can also impact the final properties of the material, such as its photophysical and electrochemical characteristics. mdpi.comnih.gov For instance, attaching different alkyl chains to the nitrogen atom can tune the optical and electrochemical properties of the resulting carbazole derivatives. nih.gov

| N-Substituent | Reagents | Base | Solvent | Reference |

|---|---|---|---|---|

| Alkyl groups | Alkyl halides | Potassium carbonate | Dry media (microwave) | researchgate.net |

| 4-(Bromomethyl)benzene | 1-Bromo-4-(bromomethyl)benzene | Not specified | Not specified | nih.gov |

| 4-Chloromethylpyridine | 4-Chloromethylpyridine | Potassium hydroxide | Dimethylformamide | researchgate.net |

Advanced Catalytic Methods for Carbazole Synthesis

Modern organic synthesis has seen the development of advanced catalytic methods for the construction of the carbazole ring system. acs.orgresearchgate.net These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and direct arylation, have been successfully employed for the one-pot synthesis of carbazoles from readily available anilines and dihaloarenes. researchgate.net Copper-catalyzed intramolecular C-H amination provides another efficient route to carbazoles. acs.org Furthermore, gold-catalyzed cyclization of alkynols bearing an indol-3-yl group allows for the synthesis of regioselectively substituted carbazole derivatives. researchgate.net These catalytic approaches are instrumental in constructing the core carbazole structure, which can then be further functionalized to yield the desired this compound.

Palladium- and Nickel-Catalyzed Cross-Coupling for Aryl/Alkyl Introduction

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for forming C-C and C-N bonds, providing a robust route to introduce aryl and alkyl substituents onto halogenated carbazole precursors. These reactions typically involve the coupling of a dihalo-carbazole derivative with an organometallic reagent, such as a boronic acid (Suzuki-Miyaura coupling), organotin compound (Stille coupling), or Grignard reagent (Kumada coupling). epstem.netrsc.orgsemanticscholar.org

Palladium-catalyzed systems are extensively studied and highly reliable for these transformations. acs.org For instance, the Suzuki-Miyaura reaction is frequently employed to arylate dibrominated carbazoles. In a representative synthesis, 3,6-dibromo-9-octylcarbazole was successfully coupled with fluorene-containing aryl boronic acids using a palladium catalyst to produce highly conjugated systems for electronic applications. epstem.net The versatility of palladium catalysis also extends to C-N bond formation through Buchwald-Hartwig amination, allowing for the introduction of arylamino groups, which are crucial for charge-transporting materials. nih.govencyclopedia.pub

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. princeton.edunih.gov Nickel catalysts can effectively couple a wide range of aryl bromides and triflates with tertiary alkylmagnesium halides (Kumada coupling), demonstrating high generality and functional group tolerance. semanticscholar.org This approach is valuable for introducing sterically hindered alkyl groups onto the carbazole framework. The development of nickel-catalyzed processes for coupling aryl methyl sulfides with aryl bromides further broadens the scope of accessible biaryl carbazole structures. nih.gov

The table below summarizes representative cross-coupling reactions on carbazole scaffolds.

| Carbazole Substrate | Coupling Partner | Catalyst System | Reaction Conditions | Product Type | Reference(s) |

| 3,6-Dibromo-9-octylcarbazole | Fluorene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O, Reflux | 3,6-Diaryl-9-octyl-9H-carbazole | epstem.net |

| 3,6-Dibromocarbazole (B31536) | Zinc Cyanide | Pd₂(dba)₃ / dppf | DMF, 110 °C | 9H-Carbazole-3,6-dicarbonitrile | mdpi.com |

| Aryl Bromides | Tertiary Alkylmagnesium Halides | NiCl₂(PCy₃)₂ | THF, 22 °C | Aryl-Alkyl Coupled Product | semanticscholar.org |

| Aryl Methyl Sulfides | Aryl Bromides | Ni(COD)₂ / BINAP | THF, 80 °C | Biaryl Product | nih.gov |

C-H Functionalization as a Synthetic Tool

In recent years, transition metal-catalyzed C-H functionalization has become an increasingly important strategy for modifying carbazole scaffolds. chim.it This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalization (i.e., halogenation) of the carbazole core. chim.it It allows for the direct formation of C-C or C-X bonds by activating native C-H bonds.

A significant challenge in C-H functionalization is controlling the regioselectivity. For the carbazole motif, directing groups are often employed to guide the reaction to specific positions. chim.it For example, a phosphine (B1218219) unit attached to the carbazole nitrogen can direct Rh(I)-catalyzed C-H alkenylation exclusively to the C1 position. chim.it Similarly, Pd-catalyzed C-H alkylation and acylation of carbazoles have been developed using norbornene as a transient directing mediator, enabling functionalization at the C1 position. nih.gov

Gold catalysts have shown unique reactivity, enabling multiple C-H functionalization reactions on carbazole heterocyles with diazoalkanes. d-nb.infonih.gov This method can introduce up to six carbene fragments onto molecules containing multiple carbazole units, opening pathways to complex, poly-functionalized materials. d-nb.info Iron-catalyzed hydroarylation of styrenes has also been reported for the direct and selective 3,6-bis-alkylation of carbazoles. researchgate.net These methods highlight the power of C-H activation to streamline the synthesis of functionalized carbazoles by reducing the number of synthetic steps.

The table below details examples of C-H functionalization applied to the carbazole core.

| Carbazole Substrate | Reagent | Catalyst System | Reaction Type | Product Type | Reference(s) |

| N-(2-(diphenylphosphanyl)phenyl)carbazole | Alkenes | Rh(I) catalyst | C-H Alkenylation | C1-Alkenylated Carbazole | chim.it |

| N-Alkyl Carbazoles | Aryldiazoacetates | Gold(I) catalyst | Multi C-H Functionalization | 3,6-Bis-alkylated Carbazole | d-nb.infonih.gov |

| Carbazoles | Alkyl Halides | Pd(OAc)₂ / Norbornene | C-H Alkylation | C1-Alkylated Carbazole | nih.gov |

| Carbazoles | Styrenes | Fe-catalyst | Hydroarylation | 3,6-Bis-alkylated Carbazole | researchgate.net |

Reaction Mechanisms and Functionalization Strategies of 1,8 Dibromo 3,6 Dimethyl 9h Carbazole

Cross-Coupling Reactivity at Dibromo Positions

Cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simpler precursors. The bromine atoms on the carbazole (B46965) core serve as ideal handles for such transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used to form C-C bonds. This reaction is frequently applied to dibromocarbazoles to introduce aryl groups, thereby tuning the electronic and photophysical properties of the resulting material. However, no studies documenting the Suzuki-Miyaura arylation specifically at the 1 and 8 positions of 3,6-dimethyl-9H-carbazole have been reported. Research on other isomers, such as the coupling of various arylboronic acids with different dibromocarbazoles, is common, but the unique steric environment of the 1,8-isomer prevents direct comparison.

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is another vital palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This method is crucial for synthesizing N-aryl carbazole derivatives, which are important building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. A literature search did not yield any specific examples or conditions for the Buchwald-Hartwig amination involving 1,8-Dibromo-3,6-dimethyl-9H-carbazole. Studies on other carbazole derivatives are plentiful, but the specific reactivity of the C-Br bonds in the target molecule remains unexplored in this context.

Chemical Modifications and Derivatization Routes

The introduction of functional groups and side chains is a key strategy for tailoring the properties of carbazole-based materials for specific applications.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Attaching electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) to the carbazole core via substitution at the bromine positions can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in organic electronics. There is no available research detailing the synthesis of such derivatives from this compound.

Side-Chain Engineering for Enhanced Processability and Performance

The attachment of flexible or bulky side chains to the carbazole scaffold is a common strategy to improve the solubility and processability of the resulting polymers or small molecules, which is essential for their incorporation into devices. These side chains can also influence molecular packing and charge transport properties. The literature lacks specific examples of side-chain engineering being performed on the this compound framework.

Mechanistic Insights into Carbazole Functionalization, including Radical Cation Formation

The functionalization of the carbazole scaffold is a cornerstone of synthetic chemistry, enabling the development of novel materials and therapeutic agents. The reactivity of the carbazole nucleus is dictated by the electron-rich nature of the pyrrole (B145914) ring fused to two benzene (B151609) rings. This inherent nucleophilicity allows for a variety of transformations, primarily proceeding through electrophilic substitution, transition-metal-catalyzed cross-coupling, and mechanisms involving radical cation intermediates. The specific functionalization strategies for this compound are influenced by the electronic and steric effects of the existing substituents.

The electrochemical oxidation of carbazole derivatives typically involves the initial loss of an electron from the non-bonding pair on the nitrogen atom, leading to the formation of a radical cation. rsc.org These cationic species can be unstable and may undergo dimerization, a process that can be hindered by the introduction of substituents at the most reactive positions. rsc.org

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of carbazole functionalization. For instance, in palladium-catalyzed site-selective C–H functionalization of free NH-carbazoles, the catalytic cycle is understood to begin with the ligand exchange of the palladium catalyst with the NH-carbazole. rsc.org This is followed by the insertion of a directing group, leading to the formation of a six-membered ring intermediate after a critical C1–H activation step. rsc.org The C–H activation is often the rate-determining step in such transformations. rsc.org

The formation of radical cations is a key mechanistic feature in many carbazole reactions. These intermediates can be generated through chemical or electrochemical oxidation. rsc.orgresearcher.life The stability and subsequent reactivity of the carbazole radical cation are influenced by the substitution pattern on the carbazole ring. Electron-donating groups, such as methyl groups, can stabilize the radical cation, while the position of substituents plays a critical role in directing further reactions. For example, the dimerization of carbazole radical cations is a well-documented process that can be controlled by steric hindrance from bulky substituents. researcher.life

In the context of this compound, the bromine atoms at the 1 and 8 positions and the methyl groups at the 3 and 6 positions significantly influence its reactivity. The methyl groups are electron-donating, thereby increasing the electron density of the carbazole ring system and potentially stabilizing a radical cation intermediate. Conversely, the bulky bromine atoms at the 1 and 8 positions can provide steric hindrance, which may influence the regioselectivity of further functionalization and potentially inhibit dimerization pathways of the corresponding radical cation.

While specific mechanistic studies on the functionalization of this compound are not extensively detailed in the available literature, the general principles of carbazole chemistry provide a framework for understanding its potential reaction pathways. Functionalization is likely to occur at the remaining unsubstituted positions (C2, C4, C5, and C7) or at the nitrogen atom, with the precise outcome depending on the reaction conditions and the nature of the reagents employed. The interplay of the electronic effects of the methyl groups and the steric and electronic effects of the bromine atoms would be a determining factor in the regiochemical course of these reactions.

Interactive Data Table: General Functionalization Reactions of Carbazoles chim.itnih.gov

| Reaction Type | Reagent/Catalyst | Position(s) Functionalized |

| Alkylation | Varies | C1, C2, C3, C4, N9 |

| Arylation | Transition Metal Catalysts | C-H positions |

| Alkenylation | Transition Metal Catalysts | C-H positions |

| Acylation | Transition Metal Catalysts | C-H positions |

| Halogenation | Halogenating Agents | C1, C2, C3, C4 |

Application in the Synthesis of Conjugated Polymers and Advanced Macromolecular Architectures

1,8-Dibromo-3,6-dimethyl-9H-carbazole as a Key Monomer in Polymer Design

This compound serves as a crucial building block in the design of novel conjugated polymers. The substitution at the 1,8-positions of the carbazole (B46965) core introduces a distinct "zigzag" geometry into the polymer backbone. oup.com This nonlinear structure is instrumental in disrupting the extensive π-π stacking that is often observed in more linear polymer chains, which can lead to aggregation-caused fluorescence quenching and excimer formation. By preventing such close packing, the 1,8-linkage helps to preserve the intrinsic photophysical properties of the polymer in the solid state, making it a promising candidate for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

The methyl groups at the 3- and 6-positions, along with a functional group often attached at the 9-position (N-position), enhance the solubility of the resulting polymers in common organic solvents. mdpi.com This improved processability is a significant advantage for device fabrication, allowing for the formation of uniform thin films through solution-based techniques. The strategic placement of these solubilizing groups ensures that the desirable electronic and optical properties of the carbazole core are maintained while facilitating easier handling and manufacturing. mdpi.com

Furthermore, the 1,8-connectivity provides a unique platform to fine-tune the optoelectronic properties of the polymers. Researchers have found that polymers based on 1,8-carbazolylene units can exhibit characteristics that are a hybrid of those found in poly(3,6-carbazole)s and poly(2,7-carbazole)s. mdpi.com This includes long-wavelength absorption, strong fluorescence, and notable electrochemical activity, offering a versatile approach to materials design. mdpi.com

Synthesis Methods for Carbazole-Based Conjugated Polymers

The synthesis of conjugated polymers from this compound and similar monomers can be achieved through several modern polymerization techniques.

Palladium-catalyzed cross-coupling reactions, particularly Suzuki polycondensation, are widely employed for the synthesis of carbazole-based conjugated polymers. mdpi.comacs.org This method involves the reaction of a dihalo-carbazole monomer, such as 1,8-dibromo- or 1,8-diiodo-carbazole derivatives, with a comonomer containing two boronic acid or boronic ester groups. mdpi.com The versatility of the Suzuki coupling allows for the incorporation of a wide variety of comonomers, enabling the synthesis of alternating copolymers with tailored properties. mdpi.com

For instance, copolymers have been synthesized by reacting 1,8-disubstituted carbazole monomers with different aromatic bis-boronic esters. mdpi.com While this method is highly effective for creating diverse polymer structures, achieving high molecular weights can sometimes be challenging. mdpi.com To address this, strategies such as incorporating an alkyne spacer through Sonogashira coupling polycondensation have been shown to increase the molecular weight of the resulting 1,8-carbazole-based polymers. mdpi.com

Table 1: Examples of Copolymers Synthesized via Suzuki Polycondensation interactive_table

| Polymer | Comonomer | Molecular Weight (Mw) |

|---|---|---|

| P1 | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Oligomeric |

| P2 | 4,4'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl | Oligomeric |

| P3 | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | Oligomeric |

Data sourced from MDPI article on Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. mdpi.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile route for synthesizing polymers. rsc.orgugent.be This approach is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. semanticscholar.org For the synthesis of carbazole-based polymers, this would typically involve preparing a carbazole monomer with two azide (B81097) groups and a comonomer with two alkyne groups (or vice versa). The "click" reaction between these functional groups then forms a 1,2,3-triazole linkage in the polymer backbone. rsc.org

While specific examples detailing the click polymerization of this compound are not prevalent in the provided search results, the methodology is broadly applicable. The dibromo- functionality can be converted to diazido- or dialkynyl- functionalities through standard organic transformations. This would then allow for its use in click polymerization to create poly(triazole)s containing carbazole units. rsc.org This method is advantageous for creating well-defined, complex macromolecular architectures, including linear polymers, hyperbranched polymers, and dendrimers. rsc.orgugent.be The resulting triazole rings are not just passive linkers; they are stable, aromatic units that can influence the electronic properties of the final polymer.

Electrochemical polymerization is another powerful technique for creating carbazole-based polymer films directly on an electrode surface. rsc.org This process involves the oxidative coupling of carbazole monomers in an electrolyte solution. rsc.org When a potential is applied, the carbazole units undergo a one-electron oxidation to form radical cations. nih.gov These reactive species then couple, typically at the 3- and 6-positions, to form new carbon-carbon bonds, leading to the growth of a polymer chain. nih.gov

For a monomer like this compound, direct electropolymerization via coupling at the 3- and 6-positions would be blocked by the methyl groups. However, if the bromine atoms were replaced with other electro-active groups, or if the polymerization mechanism could proceed through other positions, this method could be viable. The primary advantage of electropolymerization is the ability to form robust, adherent polymer films with controllable thickness on conductive substrates, which is ideal for applications in electrochromic devices, sensors, and supercapacitors. rsc.orgmdpi.com

Structure-Property Relationships in Carbazole-Based Polymers

The physical and electronic properties of carbazole-based polymers are profoundly influenced by the specific connectivity of the carbazole units within the polymer chain.

3,6-Linkage: This linkage results in a polymer with a meta-phenylene-like configuration. nih.gov The conjugation pathway is somewhat disrupted, leading to polymers with wider bandgaps and typically blue emission. The 3,6-positions are the most reactive on the carbazole ring, making these polymers relatively easy to synthesize via oxidative or electrochemical polymerization. sci-hub.se

2,7-Linkage: This creates a para-phenylene-like, linear, and rigid polymer backbone. nih.gov This geometry promotes effective π-conjugation along the chain, resulting in a smaller energy gap compared to 3,6-linked polymers. mdpi.com Poly(2,7-carbazole)s are known for their excellent charge transport properties and are often used in organic field-effect transistors (OFETs) and photovoltaic cells. acs.orgresearchgate.net

1,8-Linkage: This linkage forces a non-linear, zigzag, or twisted conformation in the polymer backbone. oup.com This unique structure is a hybrid of the 3,6- and 2,7-linkages. mdpi.com The 1,8-linked polymers can exhibit a surprisingly effective conjugation length, sometimes approaching that of the 2,7-linked analogues, while also possessing some of the desirable photophysical properties of the 3,6-linked systems, such as strong fluorescence. mdpi.comrsc.org The twisted structure can also enhance solubility and improve the stability of the polymer's emission in the solid state by preventing aggregation. oup.com

A comparative study on the efficiency of conjugation based on UV-vis absorption and fluorescence spectra revealed the following order: 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene. mdpi.com This indicates that while the linear 2,7-linkage provides the most extended conjugation, the 1,8-linkage still allows for significant electronic communication along the polymer chain, more so than the 3,6-linkage. mdpi.com

Table 2: Comparison of Properties based on Carbazole Linkage interactive_table

| Linkage Position | Polymer Geometry | Conjugation Length | Typical Application Area |

|---|---|---|---|

| 3,6- | Meta-like, Kinked | Shorter | Blue-light emitting materials |

| 2,7- | Para-like, Linear, Rigid | Longest | OFETs, Photovoltaics |

| 1,8- | Zigzag, Twisted | Intermediate | Stable deep-blue emitters (OLEDs) |

Data synthesized from multiple sources. oup.commdpi.comnih.govrsc.org

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature, it has been determined that there is insufficient available research data specifically concerning the chemical compound This compound to generate a scientifically accurate article that adheres to the requested outline.

The user's instructions mandated a strict focus on "this compound" and its role in the following specific areas:

Development of Porous Organic Polymers and Coordination Cages

The conducted searches did not yield any specific studies or detailed findings on the use of this compound as a monomer for conjugated polymers or as a building block for porous organic polymers or coordination cages.

While research exists on structurally related compounds, applying these findings would violate the core instruction to focus solely on this compound. For instance:

Studies on poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s show that methyl groups at the 3 and 6 positions can introduce steric hindrance, which reduces the planarity and electronic conjugation of the polymer backbone while improving electrolytic stability. However, these findings pertain to a polymer with a 2,7-linkage, not the 1,8-linkage specified by the requested compound.

Research on copolymers derived from 1,8-diiodo-carbazole derivatives indicates that the 1,8-connectivity leads to a zigzagged polymer conformation, which can suppress aggregation and influence the material's electronic properties. This information relates to the 1,8-linkage but does not involve the specific 3,6-dimethyl substitution pattern.

The development of porous organic polymers and coordination cages from carbazole derivatives has been reported, but these syntheses utilize carbazole monomers with different functional groups, such as carboxylates, which are necessary for forming the porous structures. There is no available information on the use of the bromo-functionalized this compound for these applications.

Generating content under these circumstances would require making unsubstantiated extrapolations from related but distinct chemical systems, which would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter. Therefore, the requested article cannot be produced.

Optoelectronic and Electronic Applications of 1,8 Dibromo 3,6 Dimethyl 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its favorable electronic properties and stability. Derivatives of 1,8-dibromo-3,6-dimethyl-9H-carbazole can be utilized in various layers of an OLED device, contributing to enhanced performance and longevity.

Carbazole-based compounds are widely recognized for their excellent hole-transporting properties. expresspolymlett.comresearchgate.net The incorporation of the rigid and thermally stable carbazole moiety can significantly improve the morphological stability of hole-transporting materials (HTMs), a crucial factor in the operational lifetime of OLEDs. expresspolymlett.comnih.gov Triphenylamine (B166846) and carbazole are both strong electron-donating moieties that have been extensively used in the development of HTMs. expresspolymlett.comresearchgate.net By combining these two units within the same molecule, it is possible to achieve both good thermal stability and efficient hole transport. researchgate.net

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have demonstrated good thermal stabilities with high glass transition temperatures (Tg) ranging from 148 to 165 °C. expresspolymlett.com When incorporated into OLEDs, these materials led to significantly enhanced current, power, and external quantum efficiencies compared to reference devices. expresspolymlett.com

| Compound Family | Glass Transition Temperature (Tg) | Key Features | Reference |

| 4-(9H-carbazol-9-yl)triphenylamine Derivatives | 148 - 165 °C | Good thermal and morphological stability, enhanced device efficiencies. | expresspolymlett.com |

In addition to their role in hole transport, carbazole derivatives are extensively used as components of the emitting layer (EML) in OLEDs, functioning as either emitters themselves or as host materials for phosphorescent or fluorescent dopants. rsc.orgresearchgate.netmdpi.com The high triplet energy of many carbazole-based compounds makes them particularly suitable as hosts for phosphorescent emitters, preventing the back-transfer of energy from the dopant to the host. rsc.org

The this compound scaffold can be functionalized to create materials with specific emission colors or to serve as a robust host matrix. The bromine atoms can be replaced with various aryl or arylamino groups through coupling reactions to produce fluorescent emitters. rsc.org For instance, 3,6-di(arylamino)carbazoles have been synthesized from dibromo-carbazole precursors and utilized as fluorescent emitters in OLEDs. rsc.org

Furthermore, the carbazole framework is integral to the development of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com The design of TADF molecules often involves linking an electron-donating carbazole unit with an electron-accepting moiety to achieve a small singlet-triplet energy gap (ΔEST). The substitution pattern on the carbazole ring, including the positions of the methyl groups, can influence the steric hindrance and the electronic coupling between the donor and acceptor units, thereby tuning the TADF properties.

| Application | Derivative Type | Function | Key Performance Metric | Reference |

| Fluorescent OLEDs | 3,6-di(arylamino)carbazoles | Emitter | Device efficiencies are reported, but specific values for this derivative family are not detailed in the provided text. | rsc.org |

| Phosphorescent OLEDs | Fused-ring carbazoles | Host | Outstanding OLED efficiencies. | researchgate.net |

| TADF OLEDs | Carbazole-based donor-acceptor molecules | Emitter | High external quantum efficiency. | mdpi.com |

| Deep-Blue OLEDs | Imidazole and Carbazole derivatives | Emitter | Maximum quantum efficiency of 1.1% with CIE coordinates of (0.16, 0.08). | researchgate.net |

Organic Photovoltaics (OPVs) and Polymer Solar Cells

Carbazole-based polymers have garnered significant interest as electron-donating materials in organic photovoltaic devices. mdpi.com Their favorable electronic properties and the ability to form stable thin films make them suitable for the active layer in bulk heterojunction (BHJ) solar cells. mdpi.com The performance of these solar cells is highly dependent on the molecular structure of the polymer, which influences its light absorption characteristics, energy levels, and charge transport properties.

Derivatives of this compound can be used as monomers in the synthesis of conjugated polymers for OPV applications. The dibromo functionality allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, to create donor-acceptor (D-A) copolymers. By pairing the electron-donating carbazole unit with different electron-accepting comonomers, the bandgap of the resulting polymer can be tuned to optimize the absorption of the solar spectrum. mdpi.commdpi.com For instance, copolymers containing 2,7-carbazole donors have achieved power conversion efficiencies of up to 6%. mdpi.commdpi.com

In the realm of perovskite solar cells, carbazole-based self-assembled monolayers (SAMs) are being explored as efficient hole transport layers (HTLs). A notable example is [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz), which has been used as a substitute for the commonly used PEDOT:PSS. pku.edu.cnnih.gov Perovskite solar cells utilizing Br-2PACz as the HTL have achieved record efficiencies as high as 19.51%. pku.edu.cn These SAM-based HTLs not only enhance the device efficiency but also improve its long-term stability. pku.edu.cnnih.gov

| Device Type | Material | Role | Power Conversion Efficiency (PCE) | Reference |

| Polymer Solar Cell | 2,7-Carbazole donor-acceptor copolymer | Electron-donor | 6% | mdpi.commdpi.com |

| Perovskite Solar Cell | [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) | Hole Transport Layer | 19.51% | pku.edu.cn |

| Perovskite Solar Cell | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) | Hole Transport Layer | 18.44% | pku.edu.cn |

| Perovskite Solar Cell | PEDOT:PSS | Hole Transport Layer | 16.33% | pku.edu.cn |

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The excellent charge-carrying capabilities of carbazole derivatives make them promising candidates for the active layer in Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of flexible and low-cost electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.

Polycarbazoles and their derivatives are among the most studied organic semiconductors due to their unique optoelectronic properties, high thermal stability, and good charge mobility. The planar structure of the carbazole unit facilitates π-π stacking in the solid state, which is crucial for efficient intermolecular charge transport. The bromine and methyl substituents on the this compound core can be used to control the molecular packing and, consequently, the charge mobility of the resulting materials.

For example, the attachment of electron-withdrawing bromo atoms at the 3,6 positions of a carbazole unit has been shown to increase the oxidation standard potential compared to the non-substituted equivalent. This demonstrates the ability to tune the electronic properties of the carbazole core through halogenation, a key aspect in designing high-performance organic semiconductors for OFETs.

Electrochromic Devices

Carbazole-containing polymers are attractive materials for electrochromic devices (ECDs) due to their ability to change color reversibly upon electrochemical oxidation and reduction. These materials can be easily functionalized at various positions, including the N-9, 3,6-, and 2,7-positions, which allows for the modification of their electrochromic properties.

Polymers derived from this compound can be designed to exhibit multi-color electrochromism. The electrochemical polymerization of carbazole monomers or the chemical polymerization of dibromo-carbazole derivatives can yield stable polymer films on electrode surfaces. The color of these films in their neutral and oxidized states can be tuned by incorporating different comonomers or by modifying the substituents on the carbazole ring.

For instance, copolymers of a dendritic carbazole derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT) have shown richer electrochromic behavior than the homopolymer, displaying five different colors under various potentials. Similarly, copolymers of 3,6-di(2-thienyl)carbazole with thiophene (B33073) derivatives exhibit multichromic properties, with colors ranging from light yellow in the neutral state to dark gray in the oxidized state. researchgate.net An electrochromic device fabricated with a carbazole-based polymer and PEDOT has demonstrated an optical contrast (ΔT%) of 23% and a fast response time of 0.50 s. researchgate.net

| Polymer System | Colors Exhibited | Optical Contrast (ΔT%) | Response Time | Reference |

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) | Light yellow, gray, grayish green | 29% at 460 nm | 2.18 s | researchgate.net |

| PMCzP/PEDOT Device | - | 23% at 623 nm | 0.50 s | researchgate.net |

| P(BTCPh-EDOT) | Orange, green, brown-green, blue, gray | - | - | |

| P(DTC-co-TF2) | Dark yellow, yellowish-green, gunmetal gray, dark gray | - | - | researchgate.net |

| P(DTC-co-TF)/PEDOT-PSS Device | - | 43.4% at 627 nm | < 0.6 s | researchgate.net |

Photoreductant and Photocatalyst Applications

The electron-donating nature of the carbazole core also makes its derivatives suitable for applications in photoredox catalysis. Upon photoexcitation, carbazole derivatives can act as potent single-electron reductants, capable of facilitating a variety of chemical transformations.

The design of carbazole-based photoreductants often involves modifications to enhance their photophysical and electrochemical properties. Substitution at the 3 and 6 positions of the carbazole ring is a key strategy to prevent irreversible dimerization upon oxidation, which can limit the lifetime and efficiency of the photocatalyst. The addition of aryl groups at these positions can also lead to a bathochromic shift in the absorption spectrum, allowing for the use of lower-energy visible light, and enables the tuning of the redox properties of the carbazole.

While simple carbazoles can be effective photoreductants, their excitation may require high-energy ultraviolet light. By strategically modifying the this compound structure, for example, by replacing the bromine atoms with appropriate aryl groups, it is possible to develop more robust and efficient photocatalysts that can operate under milder conditions.

Chemical Sensing and Fluorescent Probes

Carbazole-based compounds are well-regarded for their excellent photophysical properties, including high quantum yields and good thermal and chemical stability, which make them promising candidates for the development of sensors. mdpi.com Derivatives of carbazole have been successfully utilized in the design of fluorescent probes for the detection of various ions and molecules. mdpi.com For instance, research has demonstrated the application of a novel fluorescent molecular probe based on pyrano[3,2-c] carbazole for the quantitative detection of Zn2+. mdpi.com

Furthermore, the structural modification of the carbazole moiety allows for the fine-tuning of its electronic and photophysical properties. For example, the introduction of methyl groups at the 1, 3, 6, and 8 positions of the carbazole ring, as seen in 1,3,6,8-tetramethyl-carbazole, has been shown to enhance the steric hindrance and improve the performance of thermally activated delayed fluorescence (TADF) emitters. frontiersin.org

While these examples highlight the potential of the broader carbazole family in sensing applications, there is a lack of specific research findings on the application of this compound as a chemical sensor or fluorescent probe. Further investigation into this specific compound is required to determine its capabilities in these areas.

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,8-Dibromo-3,6-dimethyl-9H-carbazole. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. Due to the substitution pattern, the aromatic region will show characteristic splitting patterns. For a related compound, 3,6-dibromo-9H-carbazole, the aromatic protons appear as doublets at approximately 8.13 ppm and 7.52 ppm, and a doublet of doublets at 7.31 ppm. The N-H proton typically appears as a broad singlet at a lower field, around 10.37 ppm rsc.org. For this compound, the methyl protons would present as a sharp singlet, likely in the range of 2.08–2.66 ppm, a region typical for methyl groups attached to a carbazole (B46965) ring nih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For the parent 3,6-dibromocarbazole (B31536), characteristic signals for the aromatic carbons are observed at approximately 139.40, 129.26, 124.45, 113.07, and 112.32 ppm rsc.org. In the case of this compound, additional signals for the methyl carbons would be expected in the aliphatic region of the spectrum. The carbons directly attached to the bromine atoms will show shifts influenced by the halogen's electronegativity.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.2 | d | Aromatic CH |

| ¹H | ~7.3-7.6 | m | Aromatic CH |

| ¹H | ~10.0-11.0 | br s | N-H |

| ¹H | ~2.1-2.7 | s | -CH₃ |

| ¹³C | ~138-142 | s | Aromatic C-N |

| ¹³C | ~120-130 | d | Aromatic CH |

| ¹³C | ~110-115 | s | Aromatic C-Br |

| ¹³C | ~20-25 | q | -CH₃ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. These properties are crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).

UV-Vis Absorption Spectroscopy: Carbazole derivatives are known to exhibit strong absorption in the ultraviolet region. The absorption spectra are characterized by π-π* transitions within the carbazole core. For a similar compound, 3,6-di(fluorene-9)-9-octyl-9H-carbazole, absorption bands influenced by the carbazole groups are observed between 294.0 nm and 306.0 nm epstem.net. The introduction of methyl and bromo substituents on the carbazole ring in this compound is expected to cause shifts in the absorption maxima due to their electronic effects.

Fluorescence Spectroscopy: Carbazole and its derivatives are well-known for their fluorescent properties epstem.net. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). A carbazole copolymer derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole displays a narrow emission band at 400 nm ossila.com. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter determined from these studies. The specific emission wavelength and quantum yield of this compound will be dependent on its precise molecular structure and the solvent used for the measurement.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| Copolymer of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole | Not Specified | 400 | Not Specified | ossila.com |

Electrochemical Characterization, including Cyclic Voltammetry and Oxidation Potential Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for determining the redox properties of this compound. These properties, including the oxidation potential, provide insights into the molecule's highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for its use in electronic devices.

Cyclic Voltammetry: In a typical CV experiment, the potential is swept, and the resulting current is measured. For many carbazole derivatives, the first oxidation process is a one-electron oxidation to form a cation radical. The electrochemical oxidation of carbazole itself occurs at approximately +1.06 V versus a saturated calomel (B162337) electrode (SCE) researchgate.net. The substitution pattern on the carbazole ring significantly influences the oxidation potential. Electron-donating groups like methyl groups tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups like bromine atoms generally increase the oxidation potential. Therefore, the oxidation potential of this compound will be a result of the combined electronic effects of these substituents. The reversibility of the redox processes can also be assessed from the CV data, providing information about the stability of the oxidized species iieta.orgacs.orgresearchgate.net.

| Compound | Oxidation Potential (V vs. SCE) | Reference |

|---|---|---|

| 9H-Carbazole | +1.06 | researchgate.net |

| 9-Methyl-9H-carbazole | ~+1.0 to +1.1 | researchgate.net |

| 9-Benzyl-9H-carbazole | ~+1.0 to +1.1 | researchgate.net |

Chromatographic Techniques for Molecular Weight and Purity Determination, such as Gel Permeation Chromatography (GPC)

Chromatographic techniques are essential for assessing the purity and, in the case of polymeric materials, the molecular weight distribution of carbazole derivatives.

Gel Permeation Chromatography (GPC): While GPC is primarily used for macromolecules, it can be adapted for the analysis of small molecules to determine their purity and to detect any oligomeric or polymeric impurities. For carbazole-based polymers, GPC is a standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial as the molecular weight of a polymer significantly impacts its physical and electronic properties. For a small molecule like this compound, GPC would primarily serve as a high-resolution purification and purity assessment tool.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C-N bonds, and C-Br bonds. For a closely related compound, 1,8-dibromo-3,6-diphenyl-9H-carbazole, significant IR peaks are observed at 3449 cm⁻¹ (N-H stretching), and in the regions of 3063-3021 cm⁻¹ (aromatic C-H stretching), 1611-1435 cm⁻¹ (aromatic C=C stretching), and below 800 cm⁻¹ which can be attributed to C-Br stretching vibrations ucdavis.edu. The presence of methyl groups in this compound would introduce additional C-H stretching and bending vibrations in the spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| N-H Stretch | 3449 | 1,8-Dibromo-3,6-diphenyl-9H-carbazole | ucdavis.edu |

| Aromatic C-H Stretch | 3063-3021 | ||

| Aromatic C=C Stretch | 1611-1435 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Level Prediction (HOMO/LUMO)

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the electronic structure of 1,8-Dibromo-3,6-dimethyl-9H-carbazole. Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its potential in electronic applications, are not available.

Quantum Chemical Modeling of Photophysical Properties

There is no available research applying quantum chemical modeling to predict the photophysical properties of this compound. Such studies are essential for understanding its absorption and emission characteristics, quantum yield, and excited state dynamics, which are vital for applications in fields like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical investigations into the reactivity of this compound and its potential reaction pathways have not been reported. These studies would provide insight into its kinetic and thermodynamic stability, preferred sites for electrophilic or nucleophilic attack, and the mechanisms of its reactions, which is fundamental information for synthetic chemists.

Current Challenges and Future Research Perspectives

Regiocontrol in Multi-Substitution of Carbazole (B46965) Derivatives

To address this, one of the primary strategies employed is the use of "directing groups." These are chemical moieties temporarily attached to the carbazole molecule that guide the substitution to a specific position through chelation assistance. chim.it This process involves the formation of a metal complex that activates a particular C-H bond, enabling site-selective functionalization. chim.it For instance, the NH unit of an indole (B1671886) has been successfully used as a directing group for intramolecular C(sp2)-H bond functionalization to yield benzo[a]carbazole derivatives with excellent regioselectivity. nih.gov

However, the regioselectivity of many cyclization reactions used to form the carbazole core itself remains an area for further exploration. nih.gov For example, in rhodium-catalyzed intramolecular C-H amination reactions to form carbazoles, the regioselectivity can be highly dependent on the electronic nature of the substituents already present on the precursor molecule. nih.gov While electron-withdrawing groups can lead to high selectivity, electron-donating groups may result in poor selectivity. nih.gov The synthesis of specific substitution patterns, such as 2,7-disubstituted carbazoles, often relies on indirect methods that involve constructing the carbazole ring from appropriately pre-substituted starting materials, rather than direct substitution on the carbazole scaffold. researchgate.net

Future research will likely focus on the development of novel directing groups and catalytic systems that offer broader substrate scope and higher regioselectivity. The ultimate goal is to devise synthetic routes that allow for the programmed, step-by-step construction of multi-substituted carbazoles with complete positional control, which is crucial for fine-tuning their properties for specific applications.

Development of Sustainable Synthetic Routes for Halogenated Carbazoles

The synthesis of halogenated carbazoles, which are critical intermediates for further functionalization, has traditionally relied on methods that are no longer considered environmentally sustainable. researchgate.netrsc.org There is a pressing need to develop "greener" synthetic methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netrsc.orgbohrium.com

Recent progress in this area has focused on several key principles of green chemistry:

Use of Greener Solvents and Catalysts: Researchers are exploring the use of bio-based, renewable solvents like glycerol (B35011) in conjunction with recyclable Lewis acid catalysts to replace traditional, more toxic solvents. rsc.org Efforts are also being made to avoid heavy metal catalysts where possible. rsc.org

Metal-Free and Photochemical Reactions: The development of transition-metal-free reactions, such as those induced by visible light, represents a significant step towards more sustainable synthesis. nih.gov These methods can often be carried out under milder conditions and avoid the use of expensive and toxic metal catalysts. nih.gov

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a principle known as atom economy. This minimizes the generation of byproducts.

A common laboratory-scale synthesis for brominated carbazoles involves the use of N-bromosuccinimide (NBS). nih.govmdpi.com While effective, future work will aim to replace such reagents with more environmentally benign brominating agents and develop catalytic processes that improve efficiency and reduce waste streams. An overview of various synthetic strategies for carbazoles is presented in the table below.

| Synthetic Strategy | Key Features | Sustainability Aspect | Reference |

| Lewis Acid Catalysis | Utilizes Lewis acids like Sc(OTf)3 in bio-based solvents such as glycerol. | Use of green, recyclable solvents and catalysts. | rsc.org |

| Visible Light-Induced C-H Amination | Employs aryl sulfilimines as nitrene precursors under visible light, avoiding transition metals. | Milder reaction conditions and avoidance of hazardous azides and toxic metals. | nih.gov |

| Heterogeneous Pd-Catalysis | Uses Pd/C as a recyclable catalyst for C-H/C-H oxidative coupling. | Catalyst is recoverable and reusable, promoting a circular economy approach. | researchgate.netkisti.re.kr |

| Traditional Halogenation | Bromination using N-bromosuccinimide (NBS) in solvents like DMF. | Effective but generates waste and uses halogenating agents that are being re-evaluated for sustainability. | mdpi.com |

| Palladium-Catalyzed C-H Activation | Intramolecular C-H activation mediated by a palladium catalyst. | Offers a direct route to functionalization but often requires expensive metal catalysts. | nih.gov |

Expansion of Application Scope in Emerging Technologies

Carbazole derivatives are well-established as crucial components in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). chim.itnih.gov In this context, they function as hole-transport materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. nih.govaip.orgmdpi.comresearchgate.net The rigid, planar structure and excellent charge-transporting properties of the carbazole core make it ideal for these applications.

The future for 1,8-Dibromo-3,6-dimethyl-9H-carbazole and related compounds lies in expanding their use into other emerging technologies. The inherent photosensitivity of the carbazole moiety makes it a promising candidate for applications in organic photovoltaics (OPVs) and as photosensitizers in photodynamic therapy and photocatalysis. nih.gov

Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. nih.gov The specific substitution pattern on the carbazole ring can have a profound impact on its biological efficacy. For example, studies on other dimethyl-carbazole derivatives have shown that the position and nature of substituents are critical for their anticancer activity, with some compounds showing high efficacy against specific cancer cell lines. nih.gov

A particularly exciting development is the use of substituted carbazoles in Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. Research has shown that replacing a standard carbazole donor unit with a 1,3,6,8-tetramethyl-carbazole derivative can dramatically enhance the performance of the TADF emitter, leading to significantly higher external quantum efficiencies in the resulting OLEDs. frontiersin.org This highlights the power of substitution to fine-tune the photophysical properties of the carbazole core for advanced applications.

| Technology Area | Role of Carbazole Derivatives | Key Properties |

| OLEDs | Hole-transport materials, host materials, fluorescent and TADF emitters. | High thermal stability, good charge transport, high triplet energy. |

| Organic Photovoltaics (OPVs) | Donor or acceptor materials. | Broad absorption spectra, good charge mobility. |

| Medicinal Chemistry | Scaffolds for anticancer, antibacterial, and antiviral agents. | Ability to intercalate DNA, inhibit enzymes like topoisomerases. |

| Photocatalysis | Photosensitizers for chemical reactions. | Efficient generation of excited states upon light absorption. |

Advanced Material Design through Molecular Tailoring of this compound Derivatives

The bromine atoms at the 1 and 8 positions of this compound are not merely passive components of the structure; they are versatile chemical "handles" that allow for extensive molecular tailoring. These positions can be readily functionalized through a variety of cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Ullmann reactions. nih.govmdpi.com This enables the attachment of a wide array of other functional groups, including aryl, heteroaryl, or amino moieties, transforming the simple dibromo-carbazole into a complex, multifunctional material.

This ability to precisely modify the molecular structure is at the heart of advanced material design. By carefully selecting the groups to be attached, scientists can fine-tune the electronic and photophysical properties of the resulting molecule. For example, attaching electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which in turn affects the color of light emitted by the molecule in an OLED. The goal of such molecular design is often to decrease intermolecular aggregation in the solid state, which can quench luminescence, in order to achieve highly efficient and pure-colored light emission. nih.gov

The methyl groups at the 3 and 6 positions also play a crucial role. They enhance the solubility of the molecule, which is important for solution-based processing of electronic devices. More importantly, as demonstrated in the case of TADF emitters, the addition of methyl groups to the carbazole core can significantly improve device performance. frontiersin.org This strategy of "molecular tailoring" allows for the creation of a vast library of carbazole derivatives, each with unique properties optimized for a specific application, from blue emitters in displays to active agents in pharmaceuticals.

Future research in this area will focus on:

Developing novel and efficient cross-coupling methodologies to expand the range of functional groups that can be attached to the carbazole core.

Using computational modeling to predict the properties of new derivatives before they are synthesized, accelerating the discovery of new materials with desired characteristics.

Exploring the synergistic effects of combining different substituents on the carbazole ring to create materials with unprecedented functionalities.

Q & A

Q. Basic

- ¹H/¹³C NMR : Methyl protons (δ 2.3–2.6 ppm) and aromatic protons (δ 7.1–8.5 ppm) confirm substitution patterns. Bromine’s electronegativity downfield-shifts adjacent carbons .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.94 for C₁₄H₁₂Br₂N) .

Data reconciliation : Compare with literature values for analogous compounds (e.g., 3,6-dibromocarbazole derivatives) and adjust for substituent effects .

How do the 3,6-dimethyl and 1,8-dibromo substituents influence electronic properties in optoelectronic applications?

Q. Advanced

- Electron-withdrawing effects : Bromine reduces HOMO-LUMO gaps (DFT calculations show ~0.3 eV reduction vs. non-brominated analogs), enhancing charge transport in organic semiconductors .

- Steric effects : Methyl groups improve solubility (logP ~5.2) without disrupting π-conjugation, as confirmed by UV-Vis spectra (λₘₐₓ ~350 nm in THF) .

Methodological validation : Cyclic voltammetry (CV) measures oxidation potentials (Eₒₓ ≈ 1.2 V vs. Ag/Ag⁺), correlating with hole-injection efficiency in OLEDs .

What strategies mitigate hazards during large-scale synthesis of this compound?

Q. Basic

- Handling brominated compounds : Use fume hoods, PPE (nitrile gloves, goggles), and avoid inhalation/contact (LD₅₀ >2000 mg/kg in rodents) .

- Waste management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .

Emergency protocols : For spills, adsorb with vermiculite and dispose as halogenated waste .

How can computational methods predict reactivity and regioselectivity in further functionalization?

Q. Advanced

- DFT modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position of the carbazole core is most reactive for cross-coupling .

- Reaction optimization : Screen Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) using solvent parameters (dielectric constant, polarity) to maximize yields (>80% in toluene/K₃PO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.